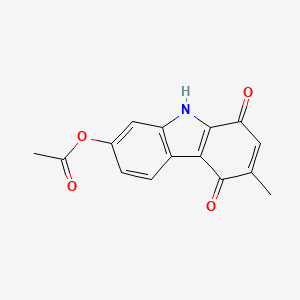![molecular formula C23H27ClO4 B14325052 4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate CAS No. 104041-05-6](/img/structure/B14325052.png)
4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is an organic compound with the molecular formula C23H27ClO4 This compound is characterized by the presence of a chlorocarbonyl group attached to a biphenyl structure, which is further linked to a nonyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenyl nonyl carbonate with a biphenyl derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorocarbonyl)phenyl nonyl carbonate: Shares a similar structure but lacks the biphenyl moiety.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Carbonate esters: Compounds with similar carbonate ester groups but different aromatic or aliphatic substituents .
Uniqueness
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is unique due to the combination of its chlorocarbonyl, biphenyl, and nonyl carbonate groups.
Propiedades
Número CAS |
104041-05-6 |
|---|---|
Fórmula molecular |
C23H27ClO4 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
[4-(4-carbonochloridoylphenyl)phenyl] nonyl carbonate |
InChI |
InChI=1S/C23H27ClO4/c1-2-3-4-5-6-7-8-17-27-23(26)28-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(24)25/h9-16H,2-8,17H2,1H3 |
Clave InChI |
FNTANQYXAFPRFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


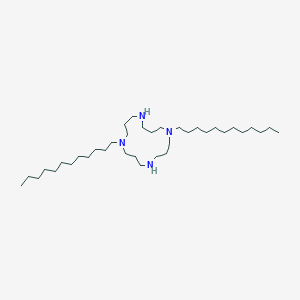

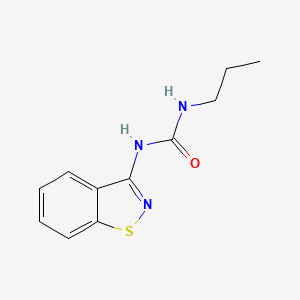
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
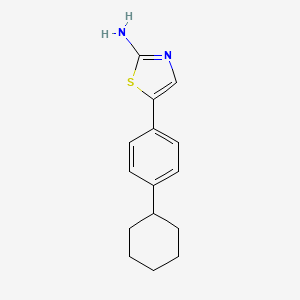
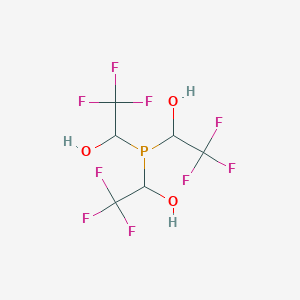
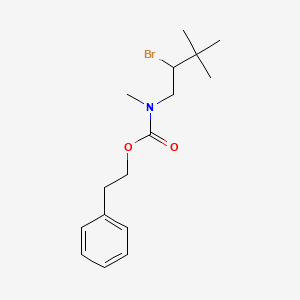

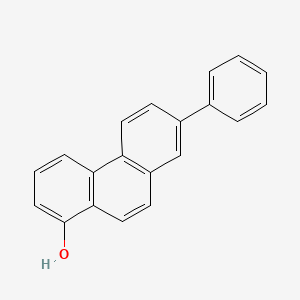
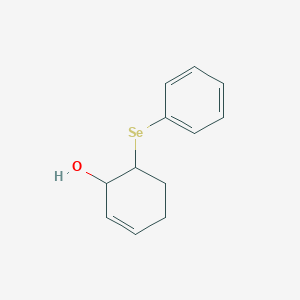


![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
